4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is a chemical compound with a complex structure that includes an azepine ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 4-aminobenzenesulfonamide. The reaction conditions often require a solvent such as benzene and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts within the cell.
Comparison with Similar Compounds
Similar Compounds
N-Methylcaprolactam: A structurally similar compound with a hexahydro-azepine ring but lacking the benzenesulfonamide group.
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents on the benzene ring.
Uniqueness
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is unique due to its combination of an azepine ring and a benzenesulfonamide group, which imparts specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUXQTIZQWJGKF-FYWRMAATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126826-62-8 |
Source
|
Record name | Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.